Product packaging for 3,5-dichloro-N-hydroxybenzamide(Cat. No.:CAS No. 18540-38-0)

3,5-dichloro-N-hydroxybenzamide

Cat. No.: B6598756
CAS No.: 18540-38-0
M. Wt: 206.02 g/mol
InChI Key: CTURQMWEQBFFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dichloro-N-hydroxybenzamide (CAS 18540-38-0) is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.02 g/mol . This high-purity benzamide derivative is recognized in research as a key building block in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. The structure, featuring a hydroxamic acid moiety and halogen substituents, is of significant interest in the development of pharmaceutical compounds, including those explored as PDE4 inhibitors for the treatment of inflammatory diseases . As a versatile chemical intermediate, it serves a valuable role in discovery chemistry for constructing novel molecular entities. Researchers utilize this compound strictly For Research Use Only (RUO); it is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling in accordance with laboratory safety standards are recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B6598756 3,5-dichloro-N-hydroxybenzamide CAS No. 18540-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTURQMWEQBFFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dichloro N Hydroxybenzamide and Analogues

Strategies for Constructing the Dichlorobenzamide Core

The fundamental challenge in synthesizing 3,5-dichloro-N-hydroxybenzamide lies in the creation of the N-hydroxyamide functional group from a dichlorinated benzene (B151609) scaffold.

A primary and straightforward method for synthesizing N-hydroxybenzamides is through the acylation of hydroxylamine (B1172632) with a suitable carboxylic acid derivative. In the case of this compound, this involves the reaction of a 3,5-dichlorobenzoic acid derivative with a hydroxylamine precursor. The most common approach utilizes an activated form of the carboxylic acid, such as an acyl chloride.

The synthesis often begins with the conversion of 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), a process that readily produces the more reactive acyl chloride. google.com This activated intermediate can then react with hydroxylamine hydrochloride in the presence of a base to yield the final this compound product. orgsyn.org The base, often potassium hydroxide, is used to neutralize the hydrochloric acid formed during the reaction and to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile. orgsyn.org

The general reaction can be summarized as:

Activation: 3,5-Dichlorobenzoic Acid + SOCl₂ → 3,5-Dichlorobenzoyl Chloride

Acylation: 3,5-Dichlorobenzoyl Chloride + NH₂OH·HCl + Base → this compound

An alternative to using hydroxylamine directly involves reacting the acyl chloride with protected hydroxylamine derivatives, which can sometimes offer better yields and fewer side reactions. nih.gov

Modern organic synthesis offers a variety of sophisticated techniques for forming amide bonds, many of which are applicable to the synthesis of N-hydroxybenzamides. These methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine (or hydroxylamine) under mild conditions, avoiding the need for harsh reagents like thionyl chloride. masterorganicchemistry.comlibretexts.org

Coupling reagents work by activating the carboxylic acid to form an "active ester" or a similar intermediate that is highly susceptible to nucleophilic attack by the amine component. masterorganicchemistry.com For the synthesis of N-hydroxybenzamides, this involves the direct coupling of 3,5-dichlorobenzoic acid with hydroxylamine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). masterorganicchemistry.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these coupling agents to improve efficiency and suppress side reactions. google.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by hydroxylamine to form the desired amide bond. masterorganicchemistry.com

Enzyme-catalyzed methods, using enzymes like lipases, also present a green chemistry approach for amide bond formation under mild conditions. numberanalytics.com

Coupling ReagentAdditiveGeneral Application
DCC (N,N'-dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Peptide synthesis, mild amide formation. masterorganicchemistry.com
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Aqueous-based couplings, improved solubility of byproducts. masterorganicchemistry.comgoogle.com
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)-Fast reaction rates, often used in automated peptide synthesis. numberanalytics.com

Direct condensation between a carboxylic acid and an amine is the most atom-economical method for forming an amide bond, though it often requires high temperatures or catalysts to drive the reaction by removing water. masterorganicchemistry.comresearchgate.net While less common for sensitive substrates like hydroxylamines, understanding these methods provides context for benzamide (B126) synthesis in general.

Recent advancements have focused on developing milder condensation conditions. For instance, using a Lewis acidic ionic liquid immobilized on diatomite earth has been shown to catalyze the direct condensation of benzoic acids and amines under ultrasonic irradiation at room temperature, offering a green and efficient pathway. researchgate.net Another approach involves acid-catalyzed condensation, where strong acids like triflic acid can promote the reaction between arenes and reagents like cyanoguanidine to form benzamides directly via a Friedel-Crafts-type reaction. nih.gov Radical condensation reactions between benzylic alcohols and acetamides have also been developed, representing a novel C-C bond-forming strategy that ultimately yields an amide product. rsc.org

Introduction and Modification of Substituents on the Aromatic Rings

The synthesis of this compound requires the specific placement of two chlorine atoms on the benzene ring. This can be achieved either by starting with an already dichlorinated precursor or by performing halogenation on a suitable substrate.

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto aromatic rings. Various transition-metal catalysts can direct halogenation to specific positions relative to an existing functional group on the ring. nih.govacs.orgnih.gov

For benzamides, the amide group itself can act as a directing group. For example, Cp*Ir(III) complexes have been used for the ortho-halogenation of N,N-diisopropylbenzamides using N-halosuccinimides as the halogen source. nih.gov Similarly, palladium catalysts have been employed for the ortho-selective C-H halogenation of various aryl amides. acs.org While these methods typically direct to the ortho position, modifications in the catalyst system or directing group can sometimes alter this selectivity. Cobalt-catalyzed C-H activation has also been explored for the functionalization of benzamides. nih.gov

The introduction of chlorine atoms at the meta-positions (3 and 5) of a benzoic acid or benzamide is guided by the electronic properties of the directing group. The carboxylic acid or amide group is an electron-withdrawing, meta-directing group for electrophilic aromatic substitution. Therefore, direct chlorination of benzoic acid would be expected to yield 3,5-dichlorobenzoic acid, although controlling the reaction to prevent over-chlorination and ensure high yields of the desired isomer can be challenging.

A more common and reliable approach is to synthesize the 3,5-dichloro-substituted precursor with the desired substitution pattern already in place. Several synthetic routes to 3,5-dichlorobenzoic acid have been developed.

One method involves the chlorination of benzonitrile (B105546) to produce 3,5-dichlorobenzonitrile, which is then hydrolyzed to 3,5-dichlorobenzoic acid. google.com This process avoids the use of traditional diazotization reactions and can be carried out using reagents like sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid. google.com

Another route starts with the oxidation of a substituted toluene (B28343). For example, 3,5-dichlorotoluene (B1293413) can be oxidized to 3,5-dichlorobenzoic acid. youtube.com Alternatively, 3,5-diaminotoluene (B90585) can undergo a Sandmeyer-type reaction (diazotization followed by substitution with chloride) to produce 3,5-dichlorotoluene, which is subsequently oxidized. google.com

PrecursorReagentsProductReference
BenzonitrileSodium Hypochlorite or H₂O₂/HCl, then H₃O⁺/heat3,5-Dichlorobenzoic acid google.com
3,5-DichlorotolueneOxidizing agent (e.g., KMnO₄)3,5-Dichlorobenzoic acid youtube.com
3,5-Diaminotoluene1. NaNO₂, HCl 2. CuCl then Oxidation3,5-Dichlorobenzoic acid google.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and related compounds is critically dependent on effective purification and isolation methods for both the final products and their synthetic intermediates. A variety of techniques are employed to ensure the chemical purity required for subsequent reactions and for the final compound's characterization and use.

Chromatographic methods are central to the purification process. Thin-Layer Chromatography (TLC) is a fundamental technique used for monitoring the progress of reactions and assessing the purity of the synthesized dichlorobenzamide derivatives. researchgate.netipinnovative.com The purity is often checked using multiple solvent systems, with visualization commonly achieved in an iodine chamber or under UV light. ipinnovative.com For preparative purification, low-pressure column chromatography is utilized. In the purification of related intermediates, such as 3-hydroxy-4-methoxy benzal acrolein, a C18 column with a methanol-water mobile phase has been effectively used. nih.gov The separation is monitored by an absorbance detector, allowing for the isolation of the pure compound. nih.gov High-Performance Liquid Chromatography (HPLC) is also a key analytical tool for quantifying the purity of intermediates and final products. nih.gov

Crystallization is another cornerstone of purification for these compounds. The isolation of products as crystalline solids often provides a high degree of purity. For instance, bis(3,5-dichloro-4-hydroxyphenyl)methane, a related dichlorinated compound, was isolated as a brown crystalline solid. researchgate.net However, process chemistry considerations can sometimes influence the decision to crystallize an intermediate. Issues such as poor crystal morphology or low solubility might lead to strategies that avoid the isolation of a particular intermediate altogether. illinois.edu

In industrial-scale synthesis, the removal of catalyst residues presents a significant purification challenge. For example, in syntheses involving copper catalysts, residual copper(I) can be difficult to remove. It has been found that dithiocarbamates (DTCs) are highly effective scavenging agents for removing copper(I) ions, proving superior to other complexing agents like EDTA, especially when oxygen control in the reaction vessel leads to high concentrations of Cu(I). illinois.edu

The choice of solvent and reaction conditions also plays a role in isolation. In the synthesis of hydrazone analogues, carrying out condensation reactions in refluxing propan-2-ol led to good to excellent yields, suggesting that the product may precipitate upon cooling or be easily isolated from the reaction mixture. nih.gov

Table 1: Summary of Purification and Isolation Techniques

TechniqueApplicationKey Parameters/ObservationsSource(s)
Thin-Layer Chromatography (TLC) Purity assessment of dichlorobenzamide derivatives.Eluted with 3 different solvents; visualized in Iodine and UV chambers. researchgate.netipinnovative.com
Low-Pressure Column Chromatography Preparative purification of synthetic intermediates.C18 column; methanol-water mobile phase. nih.gov
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity.Used for method validation (linearity, repeatability, accuracy). nih.gov
Crystallization Isolation of final products and intermediates.Can be affected by poor morphology or solubility. researchgate.netillinois.edu
Chemical Scavenging Removal of catalyst residues (e.g., Copper).Dithiocarbamates (DTCs) used as superior Cu(I) scavenging agents. illinois.edu

Yield Optimization and Process Chemistry Considerations in Dichlorobenzamide Synthesis

Optimizing reaction yield and considering the broader aspects of process chemistry are essential for developing efficient, scalable, and economically viable syntheses of dichlorobenzamides. Process chemistry evaluates factors such as raw material cost, atom economy, throughput (volume-time-output), environmental impact, and reproducibility. illinois.edu

Several synthetic routes have been developed with a focus on maximizing yield. One patented method for a related dimethylbenzamide reports achieving yields of 92% or higher. google.com This process involves a multi-step synthesis beginning with toluene and includes key transformations such as catalytic oxidation, chlorination, Grignard reagent-mediated methylation, nitro-substitution, and catalytic hydrogenation. google.com

The optimization of reaction parameters is a key strategy for enhancing yield. In the benzoylation of toluene using a zeolite catalyst, factors such as the duration of the reaction, catalyst concentration, reaction temperature, and the molar ratio of reactants significantly influence the conversion rate. researchgate.net Conversely, an increase in the substrate-to-catalyst ratio can decrease the conversion. researchgate.net A critical process consideration is the deactivation of the catalyst by byproducts, such as the hydrogen chloride (HCl) gas formed during the reaction, which can negatively impact yield. researchgate.net The concentration of reagents like HCl can have a non-linear effect on the reaction yield; in some cases, saturating the solvent with HCl can halt the reaction entirely, while insufficient levels may lead to product decomposition. illinois.edu

Specific reaction conditions are tailored to maximize the output of individual synthetic steps. For example, the synthesis of hydrazone derivatives of a related pyrrolidine (B122466) carboxylic acid afforded good to excellent yields of 60-90% when the condensation reaction was performed in propan-2-ol at reflux. nih.gov In another instance, the reduction of 3,5-dichloro-4-hydroxybenzoic acid using LiAlH₄ resulted in the unexpected formation of bis(3,5-dichloro-4-hydroxyphenyl)methane in a 52% yield. researchgate.net

Table 2: Factors Influencing Reaction Yield in Dichlorobenzamide Synthesis

FactorEffect on Yield/ConversionChemical ContextSource(s)
Catalyst Concentration Increased concentration can enhance conversion.Benzoylation of toluene over H-beta zeolite. researchgate.net
Reaction Temperature Higher temperatures can increase conversion.Benzoylation of toluene over H-beta zeolite. researchgate.net
Molar Ratio of Reactants Optimization is crucial; can increase conversion.Benzoylation of toluene over H-beta zeolite. researchgate.net
Byproduct Formation (e.g., HCl) Can deactivate the catalyst, reducing yield.Benzoylation of toluene. researchgate.net
Solvent Choice Influences reaction rate and product isolation.Condensation reactions in propan-2-ol. nih.gov
Reagent Concentration Non-linear dependence; can inhibit or promote reaction.HCl concentration in specific coupling reactions. illinois.edu

Table 3: Reported Yields for Specific Reactions

Product/IntermediateReaction TypeReported YieldSource(s)
2-amino-5-chloro-N,3-dimethylbenzamideMulti-step synthesis≥ 92% google.com
1-(2-hydroxyphenyl)-N′-substituted-5-oxopyrrolidine-3-carbohydrazidesCondensation60-90% nih.gov
bis(3,5-dichloro-4-hydroxyphenyl)methaneReduction / Coupling52% researchgate.net

Spectroscopic and Structural Characterization Techniques in Dichlorobenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds like 3,5-dichloro-N-hydroxybenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and electronic environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. slideshare.netethernet.edu.etd-nb.info

In the ¹H NMR spectrum of a related compound, ortho-(4-tolylsulfonamido)benzamides, the chemical shifts of amide hydrogen atoms can indicate hindered rotation around the H₂N–C(O) single bond. mdpi.com A significant downfield shift of the NH signal, for instance, to around δ = 12.10 ppm, suggests the involvement of this proton in an intramolecular hydrogen bond with a carbonyl oxygen. mdpi.com The chemical shift, measured in parts per million (ppm), reveals the electronic environment of the protons. slideshare.net For instance, protons attached to aromatic rings typically appear in a distinct region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are also indicative of their bonding environment. d-nb.info Together, one-dimensional and two-dimensional NMR experiments, such as COSY and HMBC, allow for the complete assignment of all proton and carbon signals and the definitive elucidation of the compound's connectivity.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Aromatic Compounds

Nucleus Typical Chemical Shift Range (ppm) Influencing Factors
¹H (Aromatic) 6.5 - 8.5 Electron-withdrawing/donating substituents, ring currents
¹H (Amide N-H) 5.0 - 9.0 (can be broader and further downfield) Hydrogen bonding, solvent, temperature
¹H (Hydroxyl O-H) Variable (can be broad) Hydrogen bonding, solvent, concentration
¹³C (Aromatic) 110 - 160 Substituent effects, position on the ring
¹³C (Carbonyl C=O) 160 - 180 Nature of the carbonyl group (amide, acid, etc.)

Note: The exact chemical shifts for this compound would require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations. oregonstate.edu Each functional group has a characteristic absorption frequency, making its identification straightforward.

For this compound, key functional groups include the N-hydroxy (-NH-OH), amide carbonyl (C=O), and the dichlorinated benzene (B151609) ring. The IR spectrum would be expected to show characteristic absorption bands for these groups. For example, the O-H stretch of the hydroxyl group and the N-H stretch of the amide typically appear in the region of 3200-3600 cm⁻¹. pressbooks.pub The C=O stretching vibration of the amide group is a strong, sharp band usually found between 1650 and 1750 cm⁻¹. pressbooks.pub

The presence of the benzene ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). libretexts.org

Table 2: Expected IR Absorption Ranges for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl) Stretch 3200 - 3600 Broad, Medium-Strong
N-H (amide) Stretch 3300 - 3500 Medium, Sharp
C-H (aromatic) Stretch 3000 - 3100 Weak-Medium
C=O (amide) Stretch 1650 - 1700 Strong, Sharp
C=C (aromatic) Stretch 1400 - 1600 Medium
C-Cl Stretch 600 - 800 Strong

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. nih.gov

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion is detected. For this compound (C₇H₅Cl₂NO₂), the expected molecular weight is approximately 205 g/mol . High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass to several decimal places. canada.ca

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. researchgate.netmdpi.com For example, the loss of specific neutral fragments, such as H₂O, CO, or Cl, can be indicative of the presence of hydroxyl, carbonyl, and chlorine functionalities, respectively. The fragmentation pattern can be analyzed to piece together the connectivity of the atoms in the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. researchgate.net

For this compound, an X-ray crystal structure would provide unambiguous confirmation of its molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.govnih.gov

In related structures, intramolecular hydrogen bonds, for instance between a phenolic hydrogen and a nitrogen atom, have been observed. nih.gov Intermolecular hydrogen bonds, often involving amide and hydroxyl groups, play a crucial role in forming extended networks in the solid state. mdpi.com For example, molecules can be linked into chains or layers through N-H···O or O-H···O hydrogen bonds. mdpi.comresearchgate.net

Table 3: Representative Crystallographic Data for a Dichlorinated Benzene Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.0607 (1)
b (Å) 10.7551 (2)
c (Å) 15.6323 (2)
β (°) 90.894 (1)
Volume (ų) 1355.1
Z 4

Data from a related compound, N'-(3,5-dichloro-2-hydroxybenzylidene)-isonicotinohydrazide. researchgate.net The actual values for this compound would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile compounds like this compound.

In HPLC, a solution of the compound is passed through a column packed with a stationary phase. Different components of the mixture interact differently with the stationary phase and are eluted at different times, allowing for their separation. The retention time, the time it takes for a compound to pass through the column, is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate). nih.gov

By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of its purity. A single, sharp peak at the expected retention time is indicative of a pure compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (like methanol-water), is a common mode for the analysis of such aromatic compounds. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
ortho-(4-tolylsulfonamido)benzamides

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Dichlorobenzamide Derivatives

Influence of Halogen Substituents (e.g., Chlorine at 3,5-positions) on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring of benzamide (B126) derivatives can profoundly influence their biological activity. The 3,5-dichloro substitution pattern is a key structural motif found in various biologically active compounds.

Halogen substituents are electron-withdrawing and increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target. In the case of salicylanilides, a related class of compounds, it has been observed that antimycobacterial activity increases with the electron-accepting ability and lipophilicity of substituents on the phenyl ring. mdpi.com The specific placement of two chlorine atoms at the 3 and 5 positions is often critical for potency. This has been noted in the development of certain antagonists where replacing the 3,5-dichlorobenzamide (B1294675) group leads to a significant drop in potency. ipinnovative.com

Research on anthranilic hydroxamic acid derivatives as inhibitors of prostaglandin (B15479496) H synthase peroxidase (PGHS-POX) provides a compelling parallel. In this study, a lead compound, anthranilic hydroxamic acid, had an IC₅₀ value of 72 µM. The introduction of di-halogen substituents at the 3,5-positions dramatically improved inhibitory activity. Specifically, 3,5-diiodoanthranilic hydroxamic acid demonstrated a tenfold enhancement in potency, with an IC₅₀ of 7 µM. researchgate.net This highlights the strategic importance of di-halogenation at these specific positions for enhancing biological activity.

The table below illustrates the impact of halogen substitution on the inhibitory activity of anthranilic hydroxamic acid derivatives against PGHS-POX, demonstrating the potency enhancement.

CompoundSubstitutionIC₅₀ (µM)
Anthranilic hydroxamic acidNone72
3,5-Diiodoanthranilic hydroxamic acid3,5-diiodo7

Role of the N-Hydroxyl Group and Amide Linker in Target Binding and Efficacy

The N-hydroxybenzamide moiety, which consists of the N-hydroxyl group (-NHOH) and the amide linker (-C(=O)N-), is a critical pharmacophore in many inhibitors, particularly those targeting metalloenzymes.

The primary role of this group is its ability to act as a bidentate chelator of metal ions, most notably zinc (Zn²⁺), found in the active site of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.netresearchgate.net The hydroxamic acid function (-C(=O)NHOH) can coordinate with the zinc ion, effectively blocking the catalytic activity of the enzyme. researchgate.net This interaction is a cornerstone of the inhibitory mechanism for a large class of enzyme inhibitors. nih.govnih.gov

The amide linker itself is also structurally significant. It often maintains a trans-planar conformation, providing a rigid scaffold that correctly orients the phenyl ring and the zinc-binding N-hydroxyl group for optimal interaction with the target enzyme's active site. nih.gov The amide group can also participate in crucial hydrogen bonding interactions with amino acid residues within the binding pocket, further stabilizing the enzyme-inhibitor complex. nih.gov The combination of the metal chelation by the N-hydroxyl group and the structural and hydrogen-bonding contribution of the amide linker is fundamental to the efficacy of N-hydroxybenzamide-based inhibitors. researchgate.net

Impact of Aromatic Ring Modifications and Substituent Positions on Activity and Selectivity

Modifying the aromatic ring of benzamides, either by changing the position of existing substituents or by introducing new ones, has a significant impact on biological activity and target selectivity.

The substitution pattern on the phenyl ring is a key determinant of potency. While 3,5-dichloro substitution is often optimal, other patterns can lead to vastly different outcomes. For instance, studies on chlorosalicylanilide derivatives showed that compounds with chlorine at the C(4) position of the benzamide ring had higher lipophilicity than those with chlorine at the C(5) position. researchgate.net Metalation studies on 3,5-dichlorobenzamides have shown that the substitution on the amide nitrogen (secondary vs. tertiary) directs subsequent reactions to different positions on the aromatic ring (position 2 vs. position 4), indicating how the amide structure influences the reactivity of the ring itself. researchgate.net

In a study of N-benzoyl-2-hydroxybenzamides as antiprotozoal agents, a range of substituents were tested on the benzoyl ring. The introduction of groups like 4-ethyl (compound 1a ) or 3,4-dichloro (compound 1d ) led to significant activity against various parasites, with compound 1d showing excellent anti-leishmanial activity. researchgate.net This demonstrates that while the core benzamide structure is important, modifications across the entire molecule are necessary to fine-tune activity and selectivity for different biological targets.

The following table shows the activity of selected N-benzoyl-2-hydroxybenzamide derivatives against various protozoan parasites, illustrating the effect of different substituents. researchgate.net

CompoundSubstituent (R)L. donovani IC₅₀ (µM)P. falciparum (K1) IC₅₀ (µM)
1a4-ethyl1.51.2
1d3,4-dichloro0.140.59

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

QSAR models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can range from simple 2D properties like molar refractivity (MR) and charge indices to complex 3D fields describing steric and electrostatic properties. For instance, a QSAR study on a series of hydroxamic acid-based HDAC inhibitors found that their activity was significantly dependent on molar refractivity and a global topological charge index, suggesting that dispersion interactions are key to their mechanism.

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecule is placed in a 3D grid, and its steric and electrostatic fields are calculated and correlated with activity. More advanced methods like 6D-QSAR can even account for different conformational states and induced-fit models. These models produce contour maps that visualize regions where certain properties (e.g., bulky groups, positive charge) would increase or decrease biological activity, providing a roadmap for structural modification. nih.gov For a series of dichlorobenzamide derivatives, a QSAR model could be developed to predict their activity based on descriptors that quantify the electronic and steric effects of the chlorine atoms and the chelating properties of the N-hydroxyl group.

Stereochemical Considerations and Their Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. nih.gov Many biological targets, such as enzymes and receptors, are chiral themselves and will interact differently with the different enantiomers of a chiral drug. nih.govnih.gov

While 3,5-dichloro-N-hydroxybenzamide itself is an achiral molecule, it is often incorporated into larger, more complex structures that do contain chiral centers. In such cases, the different stereoisomers can exhibit vastly different pharmacological profiles. One enantiomer may bind to the target with high affinity, while the other may be significantly less active or even inactive. nih.gov This is because only the active enantiomer can achieve the correct three-point interaction with the chiral binding site. nih.gov

For example, in a study of nature-inspired 3-Br-acivicin isomers, which are chiral, only the (5S, αS) isomers showed significant antiplasmodial activity. nih.gov This was attributed to a stereoselective uptake mechanism. Furthermore, molecular modeling revealed that stereochemistry also affected the efficiency of target binding for some, but not all, derivatives. nih.gov This highlights that stereochemistry can influence both pharmacokinetics (uptake) and pharmacodynamics (target binding). Therefore, if this compound were to be used as a scaffold for developing more complex drugs containing chiral centers, the stereochemistry of those centers would be a critical parameter to optimize for biological activity.

Chemical Reactivity and Biotransformation Pathways

Oxidation and Reduction Pathways of the Benzamide (B126) Moiety

The benzamide moiety can undergo oxidation and reduction reactions, influenced by environmental conditions and microbial activity. In anaerobic environments, related chlorinated aromatic compounds demonstrate specific transformations. For instance, the biotransformation of 3,5-dichloro-p-anisyl alcohol involves the oxidation of the benzyl (B1604629) alcohol group to yield 3,5-dichloro-4-hydroxybenzoic acid. nih.gov This suggests that if a side chain on the benzamide ring of 3,5-dichloro-N-hydroxybenzamide were susceptible to oxidation, it could be converted to a carboxylic acid.

Reduction pathways can also occur. The transient appearance of nitroso-derivatives from the reduction of nitro groups in other compounds, like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), indicates that functional groups on an aromatic ring can be reduced under certain abiotic conditions. nih.gov While not directly the benzamide group, this points to the potential for reductive transformations of substituents on the aromatic ring of similar compounds.

Nucleophilic and Electrophilic Substitution Reactions on the Halogenated Aromatic Rings

The reactivity of the dichlorinated aromatic ring towards substitution reactions is heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution:

Aryl halides are typically unreactive towards common nucleophilic substitution pathways like SN1 or SN2. libretexts.org However, nucleophilic aromatic substitution can occur via a two-step addition-elimination mechanism. libretexts.org This process is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group (in this case, the chlorine atoms). libretexts.org In this compound, the benzamide group is generally considered electron-withdrawing, which would make the benzene (B151609) ring more susceptible to nucleophilic attack compared to an unsubstituted benzene ring. The chlorine atoms themselves are also electron-withdrawing. This electronic arrangement facilitates the attack of nucleophiles on the ring. For example, in related dichlorinated nitroaromatic compounds, the substitution of a chlorine atom by a nucleophile is a key reaction. mdpi.com

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. youtube.com The N-hydroxybenzamide group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself. youtube.com Deactivating groups typically direct incoming electrophiles to the meta position. Therefore, any further electrophilic substitution on the 3,5-dichloro-substituted ring of this compound would be expected to be slow and directed to the positions meta to the benzamide group (positions 2, 4, and 6), though positions 3 and 5 are already occupied by chlorine.

Reaction TypeReactivity of the RingInfluence of Substituents (Benzamide and Chlorine)Expected Outcome
Nucleophilic SubstitutionActivatedElectron-withdrawing groups enhance reactivity.Substitution of chlorine atoms is possible, especially with strong nucleophiles.
Electrophilic SubstitutionDeactivatedElectron-withdrawing groups decrease reactivity.Reaction is generally unfavorable. If it occurs, substitution would be directed to available positions meta to the benzamide.

Phototransformation and Degradation Pathways in Aqueous Solutions

Photodegradation is a significant abiotic transformation process for pesticides and other chemicals in aquatic environments. researchgate.net For halogenated aromatic compounds, a primary photochemical reaction in pure water is the photohydrolysis of the carbon-halogen bond. researchgate.net Studies on compounds like ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) and chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) show that this photohydrolysis leads to the formation of monohalogenated dihydroxybenzonitrile. researchgate.net A similar process would be expected for this compound, where one of the C-Cl bonds is cleaved and replaced by a hydroxyl group.

Reduction is sometimes observed as a minor phototransformation pathway, particularly in the presence of humic acids. researchgate.net In addition to photohydrolysis, other metabolites can be formed, such as those resulting from the cleavage of other bonds on the aromatic ring. researchgate.net

Enzymatic Biotransformation (e.g., Demethylation, Decarboxylation, Dimerization)

The biotransformation of chlorinated aromatic compounds under anaerobic conditions has been studied, providing insights into potential enzymatic pathways for this compound. A key initial step observed in the transformation of the related compound 3,5-dichloro-p-anisyl alcohol is the demethylation of the methoxy (B1213986) group, yielding 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This product can then be further oxidized to 3,5-dichloro-4-hydroxybenzoic acid. nih.gov

A subsequent enzymatic step is decarboxylation, where the carboxylic acid group is removed. nih.gov In the case of 3,5-dichloro-4-hydroxybenzoic acid, this results in the formation of 2,6-dichlorophenol. nih.gov These findings suggest that if this compound were to be hydrolyzed to 3,5-dichlorobenzoic acid, it could potentially undergo decarboxylation.

Dimerization is not typically described as a direct enzymatic pathway but can be a consequence of the formation of reactive intermediates.

Enzymatic ProcessDescriptionExample from Related CompoundsPotential Relevance to this compound
DemethylationRemoval of a methyl group from a methoxy moiety.Quantitative demethylation of 3,5-dichloro-p-anisyl alcohol. nih.govApplicable if a methoxy group were present on the molecule.
OxidationConversion of a benzyl alcohol to a carboxylic acid.Oxidation of 3,5-dichloro-4-hydroxybenzyl alcohol to 3,5-dichloro-4-hydroxybenzoic acid. nih.govThe side chain of the benzamide could undergo similar oxidative processes.
DecarboxylationRemoval of a carboxyl group.Conversion of 3,5-dichloro-4-hydroxybenzoic acid to 2,6-dichlorophenol. nih.govCould occur if the amide is hydrolyzed to a carboxylic acid.

Abiotic Transformation Processes Relevant to Chemical Stability

Beyond phototransformation, other abiotic processes can influence the stability of this compound. One such process is the abiotic formation of dimers. In studies of the biotransformation of 3,5-dichloro-p-anisyl alcohol, an abiotic pathway leads to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane from the demethylated intermediate, 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This suggests that under certain environmental conditions, intermediates formed from this compound could undergo abiotic condensation or dimerization reactions, affecting its persistence and the nature of its transformation products. The stability of such compounds is also influenced by groundwater composition, as anions like phosphate (B84403) can inhibit certain reduction reactions. nih.gov

Future Directions in 3,5 Dichloro N Hydroxybenzamide Research

Exploration of Novel Synthetic Routes for Diversification

The diversification of the 3,5-dichloro-N-hydroxybenzamide scaffold is crucial for expanding its structure-activity relationship (SAR) and identifying analogs with improved potency, selectivity, and pharmacokinetic properties. Future synthetic efforts are expected to move beyond traditional methods to embrace more innovative and efficient strategies.

One promising avenue is the development of one-pot synthesis protocols. For instance, a one-pot synthesis using 3,5-dichloro halobenzenes, alkyl lithium reagents, and carbon dioxide has been reported for a related compound, showcasing a streamlined approach to forming the benzamide (B126) core. This method involves a halogen-lithium exchange, followed by carboxylation and amidation, offering a more efficient alternative to multi-step syntheses.

Furthermore, the synthesis of derivatives of related structures, such as 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, highlights the potential for modifying the core structure to introduce new functionalities. researchgate.netmdpi.com The synthesis of this particular derivative involved the treatment of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrochloric acid and hydrogen peroxide, demonstrating a method for introducing the dichloro substitution pattern. mdpi.com

Future research could also focus on the derivatization of the N-hydroxybenzamide moiety itself. For example, the synthesis of N-(substituted phenyl)benzamides has been achieved by reacting 3,5-dichlorobenzoyl chloride with various arylamines. researchgate.net This approach allows for the introduction of a wide range of substituents on the phenyl ring, enabling a systematic exploration of how these modifications impact biological activity.

Advanced Spectroscopic Characterization of Interactions with Biological Targets

A detailed understanding of how this compound and its analogs interact with their biological targets is fundamental for rational drug design. Advanced spectroscopic techniques are expected to play a pivotal role in elucidating these interactions at a molecular level.

While specific spectroscopic studies on the direct interaction of this compound with its targets are not yet widely reported, the methodologies employed for other small molecule-protein interactions provide a clear roadmap. Techniques such as fluorescence spectroscopy and circular dichroism (CD) spectroscopy are powerful tools for characterizing binding events. For example, in studies of other compounds, fluorescence quenching experiments have been used to determine binding constants and the number of binding sites on proteins like bovine serum albumin (BSA). nih.gov Three-dimensional fluorescence spectroscopy can further reveal conformational changes in the protein upon ligand binding. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique. Saturation transfer difference (STD) NMR and Water-LOGSY experiments can identify the specific protons of the ligand that are in close contact with the protein, providing crucial information about the binding epitope. Furthermore, obtaining high-resolution crystal structures of this compound derivatives in complex with their target proteins through X-ray crystallography will provide the ultimate atomic-level detail of the binding mode. The crystal structures of related dichlorobenzamide derivatives have been determined, demonstrating the feasibility of such studies. researchgate.net

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the drug discovery process. Future research on this compound will undoubtedly leverage these integrated approaches for the rational design of new and improved analogs.

Molecular docking and molecular dynamics (MD) simulations are at the forefront of computational techniques used to predict and analyze ligand-protein interactions. ipinnovative.comajchem-a.comnih.govnih.gov These methods can be used to screen virtual libraries of this compound derivatives against a specific biological target, prioritizing compounds for synthesis and biological evaluation. For instance, docking studies can predict the binding poses of ligands in the active site of a target protein, while MD simulations can provide insights into the stability of the ligand-protein complex over time. ipinnovative.comajchem-a.com

The design of novel inhibitors for targets such as heat shock protein 90 (Hsp90) has been successfully guided by such integrated approaches. nih.gov In these studies, docking and MD simulations were used to refine the binding model of lead compounds, guiding the synthesis of more potent inhibitors. nih.gov Similarly, for the development of novel antidiabetic agents, molecular dynamics simulations were employed to validate the inhibitory potential of synthesized compounds against α-glucosidase and α-amylase. nih.gov This integrated workflow, from in silico design to synthesis and biological testing, will be instrumental in the rational design of next-generation this compound-based therapeutics.

Deepening Understanding of Molecular Mechanisms at the Atomic Level

A profound understanding of the molecular mechanisms by which this compound exerts its biological effects is essential for its optimization as a therapeutic agent. Future research will focus on elucidating these mechanisms at an atomic level, moving beyond simple binding affinities to a more dynamic and detailed picture of the drug-target interaction.

Molecular dynamics (MD) simulations will be a key tool in this endeavor, allowing researchers to observe the dynamic behavior of the compound within the binding site of its target protein. ipinnovative.com These simulations can reveal crucial information about the conformational changes induced in both the ligand and the protein upon binding, the role of specific amino acid residues in the interaction, and the influence of water molecules in the binding pocket. For example, MD simulations have been used to probe the binding of antibiotics to their ribosomal targets, providing a detailed description of the stability of the protein-ligand complexes. ipinnovative.com

Enhanced sampling MD techniques, such as metadynamics, can be employed to explore the entire binding and unbinding process, providing insights into the kinetics of the interaction. rsc.org These computational approaches, when combined with experimental techniques like site-directed mutagenesis and kinetic assays, can provide a comprehensive understanding of the molecular determinants of activity. This detailed mechanistic knowledge will be invaluable for the rational design of derivatives with improved efficacy and reduced off-target effects.

Investigation of Novel Biological Targets and Therapeutic Applications (excluding clinical trials)

While initial research has focused on certain biological activities, the full therapeutic potential of the this compound scaffold likely extends to a broader range of targets and diseases. A key future direction will be the systematic exploration of novel biological targets and therapeutic applications.

Recent studies on structurally related compounds have provided intriguing leads. For example, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV), suggesting a potential application in antiviral therapy. nih.gov Preliminary mechanistic studies indicated that some of these compounds may target the HAdV DNA replication process. nih.gov

Another promising area of investigation is the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. nih.gov Novel N-(5-chloro-2,4-dihydroxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides have been designed and synthesized as Hsp90 inhibitors, with some compounds showing the ability to induce the degradation of Hsp90 client proteins. nih.gov

Furthermore, the structural motif of this compound is present in compounds that have been investigated for their activity against a variety of other targets, including hypoxia-inducible factor prolyl hydroxylases (HIF-PHD) for the treatment of anemia. nih.gov The exploration of these and other potential targets, such as the 14-3-3 proteins which are implicated in neurodegenerative diseases, could open up new therapeutic avenues for this versatile chemical scaffold. nih.gov

Q & A

Q. What are the standard synthetic routes for 3,5-dichloro-N-hydroxybenzamide, and what intermediates are critical for yield optimization?

The synthesis typically involves coupling 3,5-dichlorobenzoic acid derivatives with hydroxylamine under controlled conditions. A common method includes activating the carboxylic acid via chlorination (e.g., using thionyl chloride) to form the acid chloride, followed by reaction with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH). Key intermediates include 3,5-dichlorobenzoyl chloride, and purity of intermediates is critical to avoid side reactions. Reaction optimization may involve temperature control (0–5°C for acid chloride formation) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.0 ppm for dichloro-substituted benzene) and the hydroxyamide group (δ 9–10 ppm for -NH-OH).
  • X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) resolves bond lengths and angles, particularly the planar hydroxyamide moiety. Mercury software aids in visualizing packing patterns and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 219.96 (C₇H₅Cl₂NO₂) .

Q. What analytical methods ensure purity and stability of this compound in solution?

  • HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) monitors purity (>98%).
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., ~200°C for anhydrous forms).
  • Elemental analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound while addressing solubility limitations?

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., Tween-80) for in vitro assays.
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) to improve bioavailability.
  • Biological assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays, ensuring solvent controls to exclude cytotoxicity .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Cross-validation : Compare hydrogen-bonding motifs from X-ray data (e.g., O-H···O interactions) with IR spectroscopy (stretching frequencies ~3200 cm⁻¹ for -OH).
  • DFT calculations : Optimize geometry using Gaussian09 and compare theoretical vs. experimental bond lengths (e.g., C-Cl: 1.73–1.75 Å) .

Q. How can SHELX programs improve the refinement of this compound crystal structures with twinning or disorder?

  • SHELXL : Use the TWIN and BASF commands to model twinning (e.g., for non-merohedral twins).
  • SHELXE : Apply density modification for poorly phased data.
  • Validation tools : Check R-factor convergence (<5% discrepancy) and ADPs for anisotropic displacement .

Q. What computational methods predict the collision cross-section (CCS) and reactivity of this compound?

  • Molecular dynamics (MD) : Simulate gas-phase behavior for CCS prediction (e.g., using MOBCAL).
  • DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., Cl substituents directing reactivity) .

Q. How do researchers optimize reaction conditions for large-scale synthesis without compromising yield?

  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and catalyst loadings (e.g., 1.2 eq hydroxylamine, 60°C).
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps.
  • Scale-up protocols : Use flow chemistry for continuous acid chloride synthesis to minimize exothermic risks .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

  • Forced degradation studies : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC stability-indicating assays.
  • Accelerated aging : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. How can researchers validate intermolecular interactions in this compound cocrystals?

  • Mercury’s Materials Module : Analyze π-π stacking (3.5–4.0 Å) and halogen bonding (Cl···O/N distances ~3.3 Å).
  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.